molecular formula C7H5N3O2 B1343261 5-Methyl-3-nitropicolinonitrile CAS No. 1089330-68-6

5-Methyl-3-nitropicolinonitrile

Cat. No. B1343261
M. Wt: 163.13 g/mol
InChI Key: CWYBJZBJPJILCJ-UHFFFAOYSA-N
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Description

5-Methyl-3-nitropicolinonitrile is a chemical compound with the CAS Number: 65169-63-3 and a molecular weight of 163.14 . It is a solid at room temperature and is stored in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of 5-Methyl-3-nitropicolinonitrile is represented by the linear formula C7H5N3O2 . The InChI code for this compound is 1S/C7H5N3O2/c1-5-2-6 (10 (11)12)4-9-7 (5)3-8/h2,4H,1H3 .


Physical And Chemical Properties Analysis

5-Methyl-3-nitropicolinonitrile is a solid at room temperature . It has a molecular weight of 163.14 .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

An improved and scalable synthesis of N-(5-(4-cyanophenyl)-3-hydroxypicolinoyl)glycine, a PHD2 inhibitor potentially useful for treating anemia, showcases the utility of starting from related chemical structures. This method, originating from commercially available 5-bromo-3-nitropicolinonitrile, demonstrates the compound's relevance in synthesizing therapeutically relevant molecules (Lei et al., 2015).

Antimicrobial Activity

Research into derivatives of hydrazones from methyl 4-phenylpicolinoimidate has highlighted their antimicrobial properties, including significant activity against Gram-positive bacteria. This work underscores the potential of 5-Methyl-3-nitropicolinonitrile and related compounds in the development of new antimicrobial agents (Gobis et al., 2022).

Organic Synthesis and Catalysis

The compound has also been investigated for its role in the synthesis of new thieno[3,2-b]pyridine derivatives, illustrating its versatility in organic synthesis and the potential for creating complex molecules for various applications (Calhelha & Queiroz, 2010).

Development of Fungicides

In the realm of agriculture, derivatives of 5-Methyl-3-nitropicolinonitrile have been synthesized and evaluated for their fungicidal activity, indicating the compound's utility in developing new agricultural chemicals (Krylov et al., 2019).

Analytical and Biochemical Applications

The compound's derivatives have been used in the preparation of stable isotope-labeled derivatives for the quantification of trace levels of nitrofuran residues in foods, showcasing its importance in analytical chemistry and food safety (Delatour et al., 2003).

Safety And Hazards

The safety information for 5-Methyl-3-nitropicolinonitrile indicates that it has several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P280, P305+P351+P338, and P310 .

properties

IUPAC Name

5-methyl-3-nitropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c1-5-2-7(10(11)12)6(3-8)9-4-5/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYBJZBJPJILCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633518
Record name 5-Methyl-3-nitropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-nitropicolinonitrile

CAS RN

1089330-68-6
Record name 5-Methyl-3-nitropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A round bottom flask was charged with 2-bromo-5-methyl-3-nitropyridine (60.53 g, 278.9 mmol) and CuCN (27.52 g, 307.3 mmol) The flask was evacuated, and back-filled with nitrogen. DMF (150 mL) was added via cannula. The solution was heated to 70° C. for 1.5 hours. After cooling to room temperature, the reaction mixture was poured into EtOAc (500 mL) and water (250 mL). Both phases were filtered through a 1 cm bed of celite. The layers were separated, and the organic phase washed with water (2×100 mL) then with a solution of 1:1 sat. aq. NH4Cl/NH4OH (2×100 mL). The combined aqueous layers were extracted with EtOAc (2×200 mL). The combined organic layers were dried over MgSO4 and concentrated in vacuo to afford the title compound (36.10 g, 79% yield).
Quantity
60.53 g
Type
reactant
Reaction Step One
Name
Quantity
27.52 g
Type
reactant
Reaction Step One
Yield
79%

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